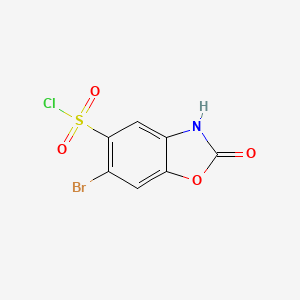
6-Chloro-1,3-benzoxazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-benzoxazole-2-carbonitrile is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a chlorine atom at the 6th position and a nitrile group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-benzoxazole-2-carbonitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde or nitrile under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The reaction yields the desired benzoxazole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the recyclability of catalysts and the use of green chemistry principles are considered to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Chloro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The nitrile group can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively. Condensation reactions often require acidic or basic catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoxazole derivatives, while condensation reactions can produce complex heterocyclic compounds .
科学的研究の応用
6-Chloro-1,3-benzoxazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the development of functional materials, including polymers and dyes.
作用機序
The mechanism of action of 6-Chloro-1,3-benzoxazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer formation and proliferation . Additionally, it can form non-covalent interactions with biological targets through π-π stacking and hydrogen bonding .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound without the chlorine and nitrile substituents.
6-Methyl-1,3-benzoxazole-2-carbonitrile: Similar structure with a methyl group instead of chlorine.
6-Fluoro-1,3-benzoxazole-2-carbonitrile: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
6-Chloro-1,3-benzoxazole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which enhance its reactivity and potential biological activities. The chlorine atom can participate in various substitution reactions, while the nitrile group can engage in condensation reactions, making this compound versatile for synthetic and medicinal applications .
特性
分子式 |
C8H3ClN2O |
|---|---|
分子量 |
178.57 g/mol |
IUPAC名 |
6-chloro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H |
InChIキー |
WRGAPTQLONVIEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

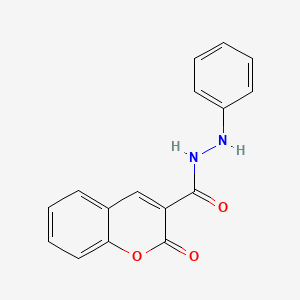
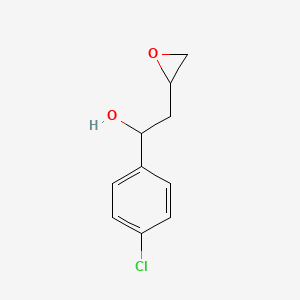
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)
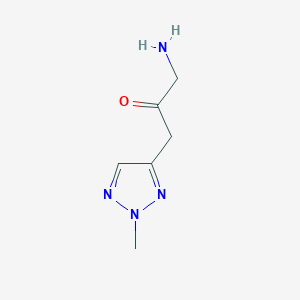

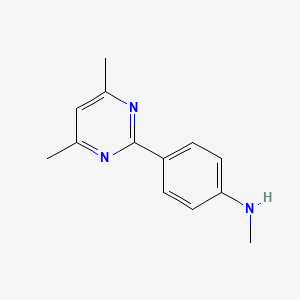

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
